- Process for preparation of atracurium besylate with improved isomeric ratioIP.com Journal, 2009, ,,
Cas no 144-62-7 (Oxalic acid)
oxalate(Oxalic acid)Namely, acetic acid,Is a metabolite of organisms,Widely distributed in plants\In animals and fungi,And play different functions in different living bodies. Studies have found that more than 100 plants are rich in oxalic acid,Especially spinach\Amaranth\sugarbeet\Purslane\Taro\The highest content was found in plants such as sweet potato and rhubarb,Because oxalic acid can reduce the bioavailability of mineral elements,Easy to form with calcium ions in human bodycalcium oxalate Cause kidney stones,So oxalic acid is often regarded as an antagonist for the absorption and utilization of mineral elements.
Oxalic acid structure
Oxalic acid Properties
Names and Identifiers
-
- Oxalic acid
- OXALIC ACID REAGENT
- OXALIC ACID STANDARD
- OXALATE ION CHROMATOGRAPHY STANDARD
- PH STANDARD SOLUTION OXALATE BUFFER
- BETZ 0295
- ETHANEDIOIC ACID
- OXALIC ACID(P)
- Oxalicacid,0.1Nstandardsolution2.5LT
- Aktisal
- Aquisal
- DeerClean
- HOOCCOOH
- Oxaalzuur
- oxalic
- Oxalic acid, 0.1 N standard solution
- Oxalic acid Ethanedioic acid acide oxalique
- Oxalic acid anhydrous
- Ethanedionic acid
- Kleesαure
- Oxalsαure
- NSC 62774
- Oxiric acid
- Oxalsaeure
- Kyselina stavelova
- Acide oxalique
- Acido ossalico
- Acidum oxalicum
- Caswell No. 625
- Oxaalzuur [Dutch]
- Oxalsaeure [German]
- Acide oxalique [French]
- Acido ossalico [Italian]
- Kyselina stavelova [Czech]
- EPA Pesticide Chemical Code 009601
- Ethane-1,2-dioic acid
- C2H2O4
- oxalic acid
- ethane-1,2-dioic acid
- Oxalate
- Ethanedioic acid
- OXALIC ACID
- Ethandisaeure
- ox
- ethanedioic acid, ion(2-)
- H2ox
- OXALATE ION
- oxalate
- Oxalic acid standard titration solution
- Oxalic acid;Ethanedioic acid
- +Expand
-
- MFCD00002573
- MUBZPKHOEPUJKR-UHFFFAOYSA-N
- 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
- O([H])C(C(=O)O[H])=O
- 0385686
Computed Properties
- 89.99530
- 2
- 4
- 1
- 89.995
- 6
- 71.5
- 0
- 0
- 0
- 0
- 0
- 1
- 4
- 2
- 1
- 0.4
- 1
- -0.3
- nothing
- 0
- 74.6
- 90.03
Experimental Properties
- -0.84440
- 74.60000
- 14,6911
- 1.4261 (estimate)
- 90 g/L (20 ºC)
- 365.1°C (estimate)
- 189.5 °C (dec.) (lit.)
- <0.01 mmHg ( 20 °C)
- 101-157°C
- water: soluble108g/L at 25°C
- 0.1 M (COOH)2 (0.2N)
- Colourless transparent crystal
- 1 (100g/l, H2O, 20℃)
- Stable, but moisture sensitive. Incompatible with metals.
- Soluble in ethanol, soluble in water, slightly soluble in ether, insoluble in benzene and chloroform
- Sensitive to humidity
- 1.23(at 25℃)
- 101-157 ºC
- 1.9
- Odorless.
Oxalic acid Price
Oxalic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ; rt
1.2 Solvents: Acetic acid ; 4 h, 70 °C
1.3 Solvents: Acetone
1.2 Solvents: Acetic acid ; 4 h, 70 °C
1.3 Solvents: Acetone
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ; 30 min, rt
1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ; 6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ; basified
1.5 Solvents: Acetone ; 30 min, rt
1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ; 6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ; basified
1.5 Solvents: Acetone ; 30 min, rt
Reference
- Preparation of cisatracurium besylate intermediate, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ; pH 9 - 10
1.2 Solvents: Toluene ; 48 h, 80 °C
1.3 Solvents: Ethanol
1.2 Solvents: Toluene ; 48 h, 80 °C
1.3 Solvents: Ethanol
Reference
- Method for purifying Cisatracurium besylate, China, , ,
Synthetic Circuit 4
Reaction Conditions
Reference
- Novel process for the preparation of cisatracurium besylate, India, , ,
Synthetic Circuit 5
Reaction Conditions
Reference
- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-estersEuropean Journal of Medicinal Chemistry, 1984, 19(5), 441-50,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Water ; rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.3 Solvents: Dichloromethane ; rt
1.4 Solvents: Isopropanol ; rt
1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ; rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.8 Solvents: Dichloromethane ; rt
1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ; 70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ; rt → 2 °C
1.13 Solvents: Acetone ; overnight, 2 - 8 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.3 Solvents: Dichloromethane ; rt
1.4 Solvents: Isopropanol ; rt
1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ; rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.8 Solvents: Dichloromethane ; rt
1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ; 70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ; rt → 2 °C
1.13 Solvents: Acetone ; overnight, 2 - 8 °C
Reference
- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1R:Bu4N+ •Br-, S:DMF, 50°C, 20-30 bar
1.2R:HCl, S:H2O, 6 h, acidify
1.2R:HCl, S:H2O, 6 h, acidify
Reference
- One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and DienesJournal of Organic Chemistry, 2023, 88(15), 10403-10411,
Synthetic Circuit 10
Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure CelluloseACS Catalysis, 2023, 13(12), 7929-7941,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 CatalystCatalysts, 2023, 13(2), 349,
Synthetic Circuit 16
Reaction Conditions
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
Reference
- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acidJournal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
Reference
- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2Journal of Physical Chemistry C, 2022, 126(37), 15651-15661,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar
Reference
- Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to DihydroxyacetoneACS Applied Nano Materials, 2022, 5(12), 18977-18985,
Synthetic Circuit 21
Synthetic Circuit 22
Reaction Conditions
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
Reference
- Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of GlycerolChemCatChem, 2022, 14(16), e202200509,
Synthetic Circuit 23
Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compoundsChemRxiv, 2023, From ChemRxiv, 1-14,
Synthetic Circuit 24
Reaction Conditions
1.1R:NaOH, R:O2, C:CuCl, S:H2O, 60 min, 160°C, 5 bar
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
Reference
- Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilizationCatalysis Communications, 2022, 172, 106532,
Synthetic Circuit 25
Reaction Conditions
1.1C:143334-20-7, C:TiO2, C:110045-09-5, 1 h, 60°C
Reference
- Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessmentChemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687,
Synthetic Circuit 26
Reaction Conditions
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
Reference
- CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acidNew Journal of Chemistry, 2022, 46(39), 18744-18750,
Synthetic Circuit 27
Synthetic Circuit 28
Synthetic Circuit 29
Reaction Conditions
1.1R:O2, C:Mn, C:Al2O3, C:Ag
Reference
- Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTSJournal of Cleaner Production, 2022, 371, 133332,
Synthetic Circuit 30
Reaction Conditions
1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa
Reference
- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acidsFuel Processing Technology, 2022, 238, 107493,
Synthetic Circuit 31
Synthetic Circuit 32
Reaction Conditions
1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C
Reference
- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactionsJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997,
Synthetic Circuit 33
Reaction Conditions
1.1R:S:H2O, 30 min, rt; 24 h, 200°C
Reference
- Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted SynthesisACS Nano, 2022, 16(9), 15215-15225,
Synthetic Circuit 34
Synthetic Circuit 35
Synthetic Circuit 36
Synthetic Circuit 37
Reaction Conditions
1.1 Reagents: Methanesulfonic acid , Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ; < 20 °C; 12 h, < 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C
Reference
- A new synthetic process of bicyclic pyrrolidine intermediate in telaprevirZhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534,
Synthetic Circuit 38
Reaction Conditions
1.1 Reagents: Sodium bisulfate Solvents: tert-Butyl methyl ether , Water ; 3 h, rt; 30 min, rt
1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C
1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C
Reference
- Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor TelaprevirOrganic Process Research & Development, 2014, 18(10), 1234-1244,
Synthetic Circuit 39
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: tert-Butanol ; reflux
1.2 Solvents: Isopropanol
1.2 Solvents: Isopropanol
Reference
Improved Preparation of Silodosin
Organic Preparations and Procedures International,
2019,
51(3),
287-293
,
Oxalic acid Raw materials
- (R)-tert-butyl Butyrate Norlaudanosine
- pentane-1,5-diol
- Lignocellulose
- N-Acetyl-L-(-)-leucine
- Vanillin
- Vanillic acid
- Oxalic acid
- 2-2-(2,2,2-Trifluoroethoxy)phenoxyethyl Methanesulfonate
- (1S)-tetralin-1-amine
- 3-{5-[(2r)-2-aminopropyl]-7-cyano-2,3-dihydro-1h-indol-1-yl}propy L Benzoate
- 1-Butyl-3-methylimidazolium thiocyanate
- D(+)-Mannose
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- 1,5-Pentanediol Diacrylate (Stabilized with Hydroquinone)
- (1S,3aR,6aS)-Hexahydro-cyclopentacpyrrole-1,2(1H)-dicarboxylic Acid Bis(tert-butyl) Ester
- Vanillyl alcohol
- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- D(+)-Glucose
- 2,3-Dimethyl-1,3-butadiene
- N,N'-Carbonyldiimidazole
- Glycerol
- D-Fructose
- D(+)-Xylose
- D-Galactose
- (3S,3aS,6aR)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- D-Glucuronic Acid
- D-Galacturonic acid
- Sulfate Lignin
- Cellulose
- Guaiacol
- Lignin
- Hemicellulase
- 2,6-Dimethoxyphenol
- Veratryl alcohol
Oxalic acid Preparation Products
- Terephthalic acid (100-21-0)
- Benzyl alcohol (100-51-6)
- Benzaldehyde (100-52-7)
- butanedioic acid (110-15-6)
- Maleic acid (110-16-7)
- Fumaric acid (110-17-8)
- Vanillin (121-33-5)
- Vanillic acid (121-34-6)
- 4-Hydroxybenzaldehyde (123-08-0)
- 4-oxopentanoic acid (123-76-2)
- Pyruvic acid (127-17-3)
- GLUCONIC ACID (133-42-6)
- Syringaldehyde (134-96-3)
- propanedioic acid (141-82-2)
- Oxalic acid (144-62-7)
- Acetosyringone (2478-38-8)
- 2-oxoacetic acid (298-12-4)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Apocynin (498-02-2)
- Lactate (50-21-5)
- D-Gluconic acid (526-95-4)
- Trimellic Acid (528-44-9)
- Benzene-1,3,5-tricarboxylic acid (554-95-0)
- DL-Glyceraldehyde (56-82-6)
- 1,2,3-Benzenetricarboxylic acid (569-51-7)
- D-Fructose (57-48-7)
- Butanoic acid,2-hydroxy- (600-15-7)
- (R,R)-N,N'-Didemethyl Atracurium (64228-84-8)
- D-Glucuronic Acid (6556-12-3)
- Benzoic acid (65-85-0)
- 2-Keto-d-gluconic Acid (669-90-9)
- 5-Hydroxymethylfurfural (67-47-0)
- Malic acid (6915-15-7)
- 4-MorpholinecarboxaMide, N-(2-aMinoethyl)- (69630-16-6)
- (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic acid tert-butyl ester (714194-68-0)
- 3-Methyl-3-(1-methylethenyl)-2-oxetanone (77192-32-6)
- Pyruvaldehyde (78-98-8)
- 2-hydroxyacetic acid (79-14-1)
- Hydroxymalonic Acid (80-69-3)
- 1-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone (860-24-2)
- L(+)-Tartaric acid (87-69-4)
- 7-Descarboxamido, 7-Cyano (R)-Silodosin O-Benzoate (885340-11-4)
- Silodosin Dimer 7-Cyano Benzoate (885340-14-7)
- Guaiacol (90-05-1)
- Dihydroxyacetone (96-26-4)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- 4-Hydroxybenzoic acid (99-96-7)
Oxalic acid Suppliers
Jinan Shijitongda Chemical Co,ltd
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YING WEN MING CHENG H u b e i T u o b a n g C h e m i c a l C o . , L t d .
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TU MENG TING
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CHENG DOU RUI FEN SI DE DAN Biotechnology Co., Ltd.
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WANG HONG XIA
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Changzhou Yubo Chemical Co., Ltd.
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Jiangsu Raien Environmental Protection Technology Co., Ltd
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FEI XIAO JIE
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Oxalic acid Related Literature
-
Ramon Rios Chem. Soc. Rev., 2012,41, 1060-1074
-
2. Courses
-
M. Ehsani,R. Emamzadeh,S. H. Zarkesh-Esfahani,M. Nazari RSC Adv., 2015,5, 56578-56582
-
Yuanyu Ma,Minglu Liu,Abbas Jaber J. Mater. Chem. A, 2015,3, 13483-13491
-
Carsten Bolm Chem. Soc. Rev., 2007,36, 1035-1035
-
Oksana Linnik,Horst Kisch Photochem. Photobiol. Sci., 2006,5, 938-942
-
Marie Claire Hermant,Bert Klumperman,Cor E. Koning Chem. Commun., 2009, 2738-2740
144-62-7 (Oxalic acid) Related Products
- 6100-20-5(Potassium trihydrogen dioxalate dihydrate)
- 7722-88-5(Sodium pyrophosphate anhydrous)
- 7758-29-4(Sodium Tripolyphosphate)
- 1460-34-0(3-Methyl-2-oxovaleric Acid)
- 127-95-7(potassium hydrogen oxalate)
- 298-12-4(Glyoxylic acid)
- 563-96-2(Glyoxylic acid monohydrate)
- 611-73-4(Phenylgloxylic acid)
- 1113-38-8(Ammonium oxalate)
- 6009-70-7(Ammonium oxalate monohydrate)
Recommended suppliers
Shanghai Wibson Biotechnology Co., Ltd.
(CAS:144-62-7)Oxalic acid
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Suzhou Senfeida Chemical Co., Ltd
(CAS:144-62-7)Oxalic acid
99.9%
200kg
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